Dimethyl succinate-2,2,3,3-d4
Overview
Description
Dimethyl succinate-2,2,3,3-d4, also known as Dimethyl butanedioate-2,2,3,3-d4, has the molecular formula C6H6D4O4 and a molecular weight of 150.17 . It is a stable isotope .
Synthesis Analysis
The synthesis of dimethyl succinate involves the esterification of succinic acid . The process design is based on experimental data, information from open literature, and mathematical models for process simulation and evaluation . Reactive distillation and a tubular reactor followed by separation of components from the reaction mixture were considered and evaluated .Scientific Research Applications
Synthesis of Bio-based Polymers
Dimethyl succinate-d4 is used in the synthesis of bio-based polymers. It acts as a precursor for producing polyesters and polyamides that are biodegradable. The incorporation of the deuterated compound allows for detailed structural analysis using spectroscopic methods, which is crucial in understanding the polymerization process and the properties of the resulting materials .
Pharmaceutical Research
In pharmaceutical research, Dimethyl succinate-d4 is employed as an intermediate in the synthesis of various drug molecules. Its deuterated form is particularly useful in tracing the metabolic pathways of drugs, as it can be detected distinctly from non-deuterated species, providing insights into drug metabolism and distribution .
Environmental Tracing
The compound is utilized in environmental studies to trace pollution sources and pathways. The deuterated version serves as a stable isotopic label, which helps in differentiating between natural and anthropogenic sources of succinate in environmental samples .
Analytical Chemistry
In analytical chemistry, Dimethyl succinate-d4 is used as an internal standard for calibrating instruments and validating methods, especially in mass spectrometry and NMR spectroscopy. This ensures accuracy and precision in quantitative analysis .
Catalysis Research
Researchers use Dimethyl succinate-d4 to study catalytic processes. It is involved in reactions such as esterification and transesterification, where its behavior under various catalysts can be monitored. This helps in the development of new catalysts and optimization of reaction conditions .
Material Science
In material science, the compound finds application in the development of novel materials with specific properties. For instance, it can be used to create materials with controlled deuterium content, which can alter physical properties like density and thermal conductivity .
Mechanism of Action
Target of Action
Dimethyl succinate-d4, also known as Dimethyl succinate-2,2,3,3-d4, is a deuterium-labeled compound It’s worth noting that deuterium-labeled compounds are often used as tracers for quantitation during the drug development process .
Mode of Action
Deuterium-labeled compounds like dimethyl succinate-d4 have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Pathways
Succinate serves as a substrate for succinate dehydrogenase (SDH), contributing to energy production in fundamental mitochondrial metabolic pathways . Aberrant changes in succinate concentrations have been associated with pathological states .
Pharmacokinetics
It’s known that deuteration can potentially affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The impact of deuteration on the pharmacokinetics of pharmaceuticals has been noted . This could potentially lead to changes in drug efficacy and safety profiles.
properties
IUPAC Name |
dimethyl 2,2,3,3-tetradeuteriobutanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-9-5(7)3-4-6(8)10-2/h3-4H2,1-2H3/i3D2,4D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXOBHXGJLMRAB-KHORGVISSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)OC)C([2H])([2H])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20481958 | |
Record name | Dimethyl succinate-2,2,3,3-d4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20481958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl succinate-2,2,3,3-d4 | |
CAS RN |
30994-23-1 | |
Record name | Dimethyl succinate-2,2,3,3-d4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20481958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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